molecular formula C16H12ClN3O4S2 B3503005 2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE

2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE

Cat. No.: B3503005
M. Wt: 409.9 g/mol
InChI Key: BSOGXWZXHZVBBE-KBEFMPHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is a complex organic compound featuring a thiazole ring system. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, is of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. The starting materials often include substituted phenols, thiazoles, and acetic acid derivatives. Key steps may involve:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Substitution Reactions: Introducing the chloro and methoxy groups on the phenyl ring through electrophilic aromatic substitution.

    Acetylation: The final step involves acetylation of the phenolic hydroxyl group using acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the imino group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used to study the interaction of thiazole derivatives with biological targets.

    Pharmaceutical Development: Potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-1,3-THIAZOL-5-YL METHYL ACETATE: Similar structure but lacks the complex substitution pattern.

    2-IMINO-4-OXO-1,3-THIAZOLIDINE DERIVATIVES: Share the thiazolidine core but differ in substituents.

Uniqueness

The unique combination of the thiazole and thiazolidine rings, along with the specific substitution pattern, gives 2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-chloro-4-[(Z)-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S2/c1-8(21)24-13-10(17)5-9(6-11(13)23-2)7-12-14(22)20(15(18)26-12)16-19-3-4-25-16/h3-7,18H,1-2H3/b12-7-,18-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOGXWZXHZVBBE-KBEFMPHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=N)S2)C3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 3
Reactant of Route 3
2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 4
Reactant of Route 4
2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 5
Reactant of Route 5
2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Reactant of Route 6
Reactant of Route 6
2-CHLORO-4-{[(5Z)-2-IMINO-4-OXO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE

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